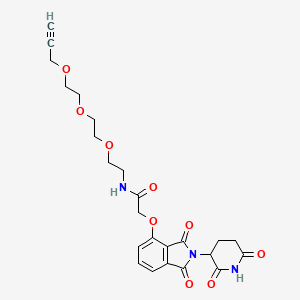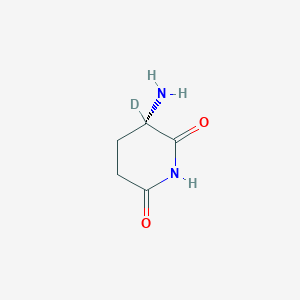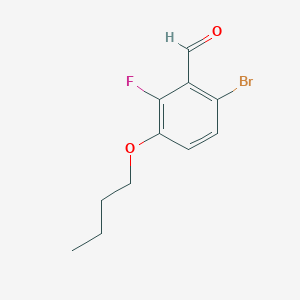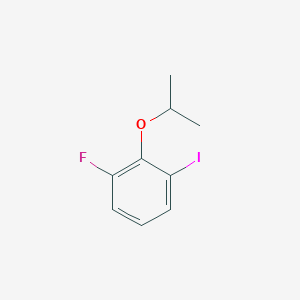
1-Fluoro-3-iodo-2-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2-isopropoxybenzene can be synthesized through a series of organic reactions. One common method involves the electrophilic aromatic substitution of a benzene derivative. The process typically includes the following steps:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Iodination: Subsequent introduction of the iodine atom.
Isopropoxylation: Finally, the isopropoxy group is added to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
1-Fluoro-3-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Fluoro-3-iodo-2-isopropoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing various biological and chemical processes. The exact molecular targets and pathways depend on the context of its application.
Comparaison Avec Des Composés Similaires
- 1-Fluoro-2-iodo-3-isopropoxybenzene
- 1-Fluoro-4-iodo-2-isopropoxybenzene
- 1-Fluoro-3-iodo-4-isopropoxybenzene
Uniqueness: 1-Fluoro-3-iodo-2-isopropoxybenzene is unique due to the specific positioning of its substituents on the benzene ring
Propriétés
Formule moléculaire |
C9H10FIO |
|---|---|
Poids moléculaire |
280.08 g/mol |
Nom IUPAC |
1-fluoro-3-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10FIO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
Clé InChI |
CINAEUZXGPEANT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=C1I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


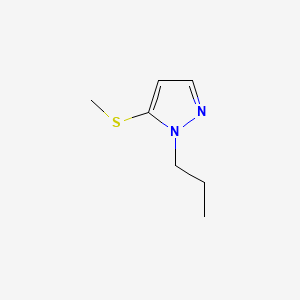
![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)
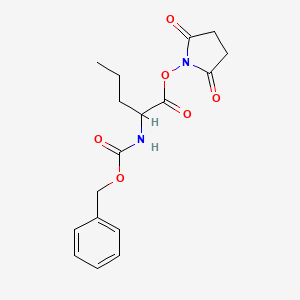
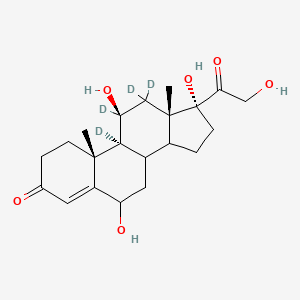
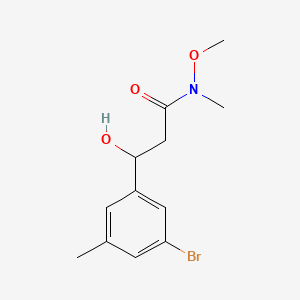
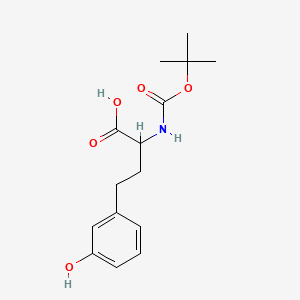
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
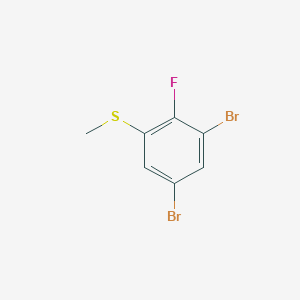
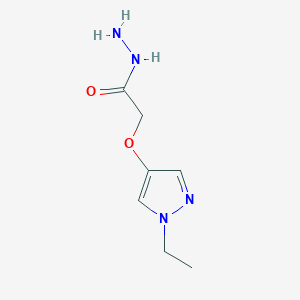
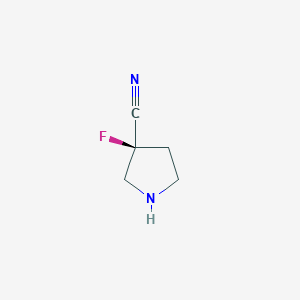
![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
